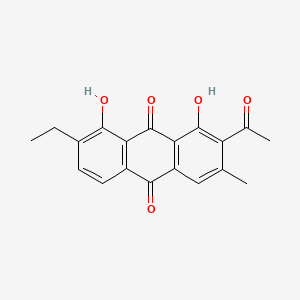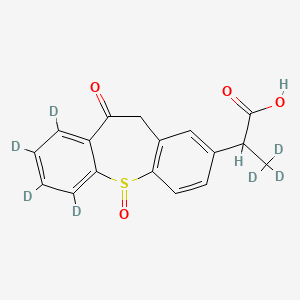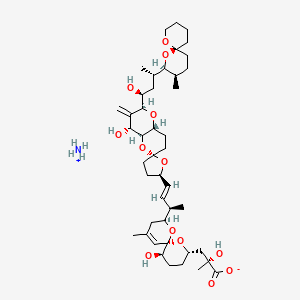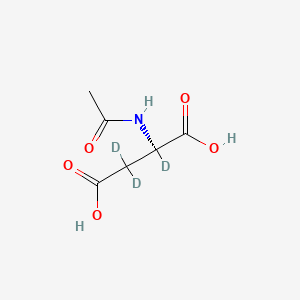
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid is a deuterated derivative of a common amino acid Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly alter its chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the use of deuterated reagents in the synthesis process. For example, starting from a non-deuterated amino acid, deuterium can be introduced through a series of chemical reactions involving deuterated solvents and reagents .
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process may include multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms at the desired positions in the molecule .
化学反応の分析
Types of Reactions
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced by other atoms or groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated alcohols or amines .
科学的研究の応用
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to understand the role of specific amino acids in biological processes.
Medicine: Investigated for its potential in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.
Industry: Utilized in the production of deuterated materials for various industrial applications.
作用機序
The mechanism by which (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid exerts its effects is primarily through the alteration of chemical and physical properties due to deuterium incorporation. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction kinetics. This can affect molecular targets and pathways, making the compound useful in studying specific biochemical processes .
類似化合物との比較
Similar Compounds
(2R)-2-acetamido-2,3,3-trihydroxybutanedioic acid: A non-deuterated analog with similar chemical structure but different physical properties.
(2R)-2-acetamido-2,3,3-trifluorobutanedioic acid: A fluorinated analog used in similar research applications but with distinct reactivity and stability profiles.
Uniqueness
The uniqueness of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid lies in its deuterium content, which provides enhanced metabolic stability and altered reaction kinetics compared to its non-deuterated and fluorinated counterparts. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes .
特性
分子式 |
C6H9NO5 |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1/i2D2,4D |
InChIキー |
OTCCIMWXFLJLIA-YQVMVYRTSA-N |
異性体SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |
正規SMILES |
CC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


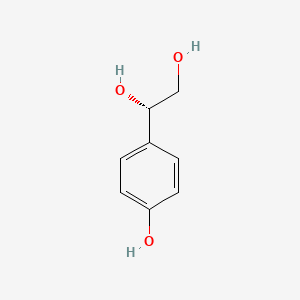

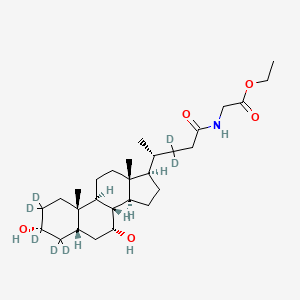



![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
